

# The Pharmacological Potential of Seaweed Extracts in Dermatological Applications: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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The burgeoning field of dermatology is increasingly turning to natural sources for novel bioactive compounds. Among these, marine seaweed extracts have emerged as a promising frontier, demonstrating a wide spectrum of pharmacological activities with significant potential for the prevention and treatment of various skin conditions. This technical guide provides an in-depth analysis of the current scientific evidence, focusing on the anti-inflammatory, antioxidant, anti-aging, and skin-whitening properties of these extracts. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and development in this area.

## Core Pharmacological Activities and Bioactive Compounds

Seaweeds, broadly classified into brown (Phaeophyceae), red (Rhodophyceae), and green (Chlorophyceae) algae, are rich sources of unique bioactive molecules. These compounds, including polysaccharides, polyphenols (notably phlorotannins in brown algae), pigments (such as fucoxanthin), peptides, and mycosporine-like amino acids (MAAs), are responsible for the diverse dermatological benefits observed in preclinical and clinical studies.<sup>[1][2][3]</sup>

## Anti-Inflammatory Effects

Chronic inflammation is a key pathological feature of many skin disorders, including atopic dermatitis (AD), psoriasis, and acne.[4][5] Seaweed extracts, particularly those rich in fucoidans and phlorotannins, have demonstrated potent anti-inflammatory properties.[6][7] Fucoidan, a sulfated polysaccharide from brown seaweed, has been shown to reduce inflammatory cell infiltration and ear swelling in mouse models of AD.[8][9] Studies have also indicated that fucoidan can inhibit the adhesion of *Staphylococcus aureus*, a bacterium often implicated in exacerbating AD, to the skin.[4] Furthermore, extracts from various seaweeds have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF- $\alpha$ ) in cell-based assays.[10][11]

## Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the skin's antioxidant defense mechanisms, is a major contributor to premature skin aging (photoaging) and other skin pathologies.[7][12] Seaweed-derived compounds, including phlorotannins, fucoxanthin, and polysaccharides, are powerful antioxidants that can neutralize free radicals and protect the skin from oxidative damage.[7][12] The antioxidant capacity of seaweed extracts is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[13][14]

## Anti-Aging Properties

The anti-aging effects of seaweed extracts are multifaceted, targeting key mechanisms of skin aging. These include the inhibition of enzymes that degrade the extracellular matrix, such as collagenase and elastase, which are responsible for the breakdown of collagen and elastin, leading to wrinkle formation and loss of skin elasticity.[15][16] Extracts from brown seaweeds like *Ecklonia cava* and *Sargassum serratifolium* have shown significant inhibitory activity against these enzymes.[15] Additionally, the antioxidant properties of seaweed compounds contribute to their anti-aging effects by mitigating UV-induced photodamage.[17]

## Skin Whitening and Hyperpigmentation Control

Hyperpigmentation disorders, such as melasma and age spots, are characterized by the overproduction of melanin. Tyrosinase is the key enzyme in the melanin synthesis pathway, and its inhibition is a primary strategy for developing skin-whitening agents.[18][19] Numerous studies have demonstrated the potent tyrosinase inhibitory activity of seaweed extracts,

particularly from brown algae.[13][20] For instance, extracts from Ecklonia cava and Sargassum siliquastrum have shown tyrosinase inhibitory effects comparable to kojic acid, a well-known skin-whitening agent.[13][20] Phlorotannins are among the key compounds responsible for this activity.[21]

## Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the dermatological activities of seaweed extracts.

Table 1: Antioxidant Activity of Seaweed Extracts

Seaweed Species	Extract Type	Assay	IC50 Value	Reference
Fucus vesiculosus	Ethanollic	DPPH	0.608 mg/mL	[13]
Ulva clathrata	Methanolic	DPPH	0.715 ± 0.078 mg/mL	[22]
Sargassum macrocarpum	Hot-water	ABTS	1.0 ± 0.0 mg/mL	[10]
Sargassum macrocarpum	Hot-water	DPPH	6.50 ± 0.3 mg/mL	[10]
Ulva australis (peptide TGTW)	-	ABTS	0.14 mM	[23]

Table 2: Anti-Inflammatory Activity of Seaweed Extracts

Seaweed Species	Extract Type	Assay	Concentration	% Inhibition/Reduction	Reference
Turbinaria ornata	Methanolic	HRBC membrane stabilization	500 µg/mL	~81%	<a href="#">[11]</a>
Laminaria ochroleuca	Ethanol-water	HRBC protection	-	44.9 ± 1.6%	<a href="#">[24]</a>
Sargassum macrocarpum	Hot-water	NO production (LPS-stimulated RAW 264.7)	20 µg/mL	43.1%	<a href="#">[10]</a>
Sargassum macrocarpum	Hot-water	IL-6 production (LPS-stimulated RAW 264.7)	20 µg/mL	45.0%	<a href="#">[10]</a>
Sargassum macrocarpum	Hot-water	IL-6 production (TNF-α/IFN-γ-stimulated HaCaT)	20 µg/mL	84.1%	<a href="#">[10]</a>

Table 3: Enzyme Inhibitory Activity of Seaweed Extracts

Seaweed Species	Extract Type	Target Enzyme	IC50 Value	Reference
Ecklonia cava	-	Tyrosinase	4.38 µg/mL	[13]
Sargassum sagamianum	Methanolic	Collagenase	-	Moderate to significant inhibition at 10-100 µg/mL
Sargassum serratifolium	-	Collagenase	87.58 µg/mL	[15]
Ecklonia cava	-	Collagenase	95.08 µg/mL	[15]
Padina gymnospora	-	Elastase	260.05 µg/mL	[15]
Ulva australis (peptide NRDY)	-	Collagenase	0.95 mM	[23]
Ulva australis (peptide RDRF)	-	Collagenase	0.84 mM	[23]

## Key Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the dermatological activities of seaweed extracts.

### DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[1]

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol (spectrophotometric grade)

- Test seaweed extract
- Positive control (e.g., Ascorbic acid, Trolox)
- 96-well microplate
- Microplate reader

#### Procedure:

- Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to prevent degradation.
- Sample preparation: Dissolve the seaweed extract in the same solvent used for the DPPH solution to prepare a stock solution. Prepare a series of dilutions from the stock solution.
- Assay:
  - In a 96-well plate, add a specific volume of each extract dilution to the wells.
  - Add an equal volume of the DPPH solution to each well.
  - For the blank, use the solvent instead of the extract.
  - For the positive control, use a known antioxidant like ascorbic acid at various concentrations.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[\[17\]](#)
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:  $\% \text{ Scavenging} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  Where  $A_{\text{control}}$  is the absorbance of the DPPH solution without the sample, and  $A_{\text{sample}}$  is the absorbance of the DPPH solution with the sample.
- IC50 Determination: The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against

the extract concentrations.[13]

## Nitric Oxide (NO) Scavenging Assay (Anti-inflammatory)

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, typically in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[25][26]

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
- Lipopolysaccharide (LPS)
- Test seaweed extract
- Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (for standard curve)
- 96-well cell culture plate
- Microplate reader

Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Cell Seeding: Seed the cells in a 96-well plate at a density of  $1 \times 10^5$  cells/well and allow them to adhere for 24 hours.
- Treatment:
  - Pre-treat the cells with various concentrations of the seaweed extract for 1-2 hours.

- Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control (cells with media only) and a positive control (cells with LPS only) should be included.
- Nitrite Measurement:
  - After incubation, collect 50 µL of the cell culture supernatant from each well.
  - Add 50 µL of the Griess reagent to each supernatant sample.
  - Incubate at room temperature for 10-15 minutes in the dark.
- Measurement: Measure the absorbance at 540 nm using a microplate reader.
- Calculation: The concentration of nitrite is determined using a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition =  $[(NO\_LPS - NO\_sample) / NO\_LPS] \times 100$  Where NO\_LPS is the nitrite concentration in the LPS-stimulated group, and NO\_sample is the nitrite concentration in the extract-treated and LPS-stimulated group.

## Collagenase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of collagenase, an enzyme that degrades collagen.<sup>[27][28]</sup>

Materials:

- Collagenase from *Clostridium histolyticum*
- Collagenase substrate (e.g., N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala, FALGPA)
- Tricine buffer
- Test seaweed extract
- Positive control (e.g., 1,10-Phenanthroline)
- 96-well UV-transparent microplate
- Spectrophotometer or microplate reader



#### Procedure:

- Preparation of Solutions:
  - Prepare a solution of collagenase in Tricine buffer.
  - Prepare a solution of the collagenase substrate (FALGPA) in the same buffer.
  - Dissolve the seaweed extract and the positive control in a suitable solvent and then dilute with the buffer.
- Assay:
  - In a 96-well plate, add the buffer, the test extract (or positive control), and the collagenase solution.
  - Incubate the mixture at room temperature for 15 minutes.
  - Initiate the reaction by adding the collagenase substrate solution to each well.
- Measurement: Immediately measure the decrease in absorbance at 345 nm kinetically for 10-20 minutes at 37°C. The hydrolysis of FALGPA by collagenase leads to a decrease in absorbance.
- Calculation: The percentage of collagenase inhibition is calculated using the following formula:  $\% \text{ Inhibition} = [(Rate\_control - Rate\_sample) / Rate\_control] \times 100$  Where Rate\_control is the rate of the reaction without the inhibitor, and Rate\_sample is the rate of the reaction with the inhibitor.
- IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the extract concentrations.

## Tyrosinase Inhibition Assay

This assay evaluates the ability of a compound to inhibit tyrosinase, the key enzyme in melanogenesis. The assay typically uses mushroom tyrosinase and L-DOPA as a substrate.

[\[18\]](#)[\[29\]](#)

**Materials:**

- Mushroom tyrosinase
- L-DOPA (L-3,4-dihydroxyphenylalanine)
- Phosphate buffer (pH 6.8)
- Test seaweed extract
- Positive control (e.g., Kojic acid)
- 96-well microplate
- Microplate reader

**Procedure:**

- Preparation of Solutions:
  - Prepare a solution of mushroom tyrosinase in phosphate buffer.
  - Prepare a solution of L-DOPA in the same buffer.
  - Dissolve the seaweed extract and the positive control in a suitable solvent and then dilute with the buffer.
- Assay:
  - In a 96-well plate, add the phosphate buffer, the test extract (or positive control), and the tyrosinase solution.
  - Incubate the mixture at room temperature for 10 minutes.
  - Initiate the reaction by adding the L-DOPA solution to each well.
- Measurement: Measure the formation of dopachrome by reading the absorbance at 475-490 nm at regular intervals for a set period.

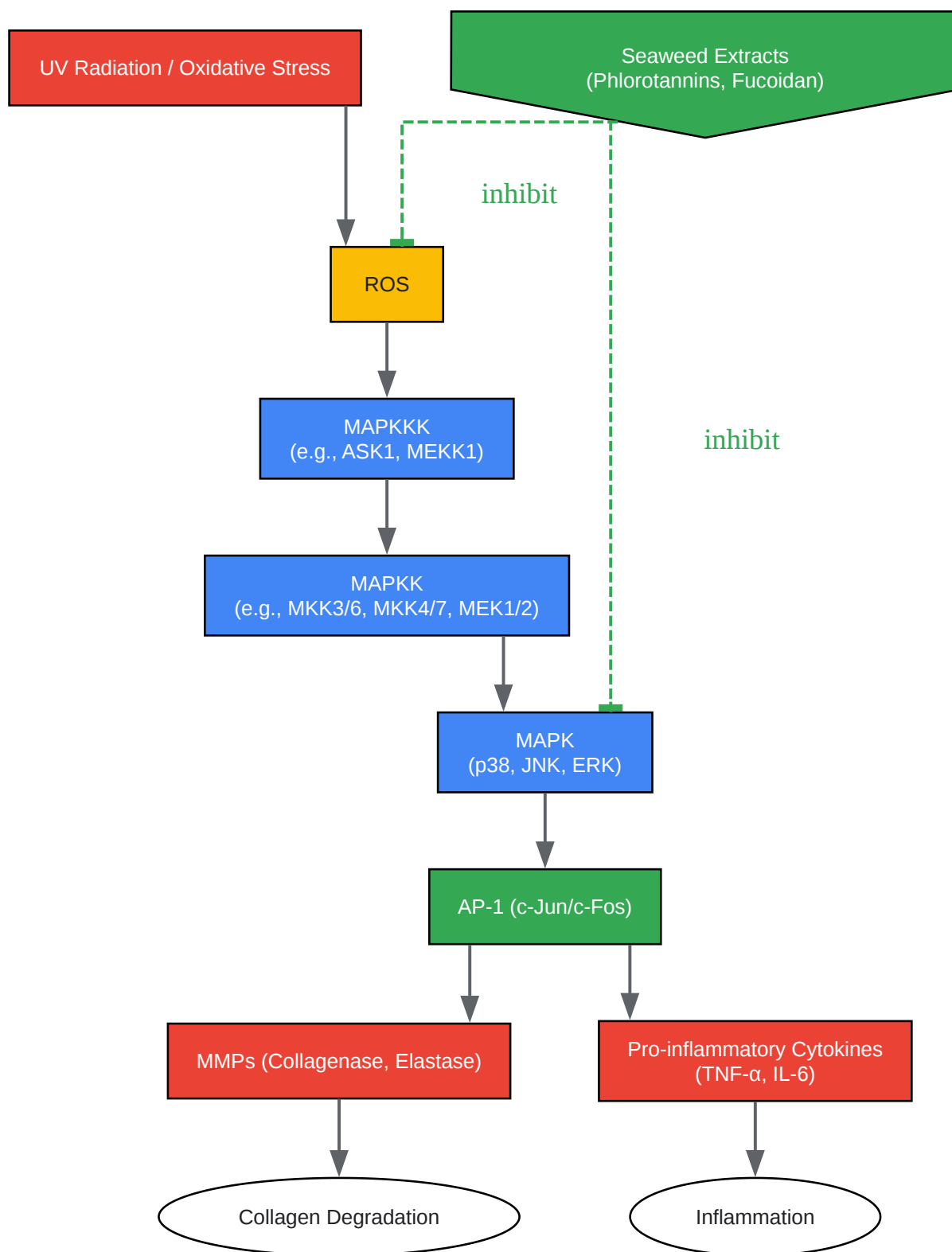
- **Calculation:** The percentage of tyrosinase inhibition is calculated as follows: % Inhibition =  $\frac{[(A_{\text{control}} - A_{\text{control\_blank}}) - (A_{\text{sample}} - A_{\text{sample\_blank}})]}{(A_{\text{control}} - A_{\text{control\_blank}})} \times 100$  Where  $A_{\text{control}}$  is the absorbance of the enzyme reaction without inhibitor,  $A_{\text{control\_blank}}$  is the absorbance without the enzyme,  $A_{\text{sample}}$  is the absorbance of the enzyme reaction with the inhibitor, and  $A_{\text{sample\_blank}}$  is the absorbance of the sample without the enzyme.
- **IC50 Determination:** The IC50 value is determined by plotting the percentage of inhibition against the extract concentrations.

## Signaling Pathways in Dermatological Activities

The dermatological effects of seaweed extracts are mediated through the modulation of key intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to skin inflammation, aging, and melanogenesis. [\[30\]](#)[\[31\]](#)[\[32\]](#)

### MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates various cellular processes, including inflammation, proliferation, and apoptosis. In the skin, exposure to UV radiation and other stressors can activate the MAPK pathway, leading to increased production of matrix metalloproteinases (MMPs) that degrade collagen and elastin, contributing to skin aging. [\[4\]](#)[\[20\]](#) Certain seaweed extracts have been shown to inhibit the phosphorylation of key components of the MAPK pathway, such as ERK, JNK, and p38, thereby mitigating inflammatory responses and photoaging. [\[33\]](#)[\[34\]](#)

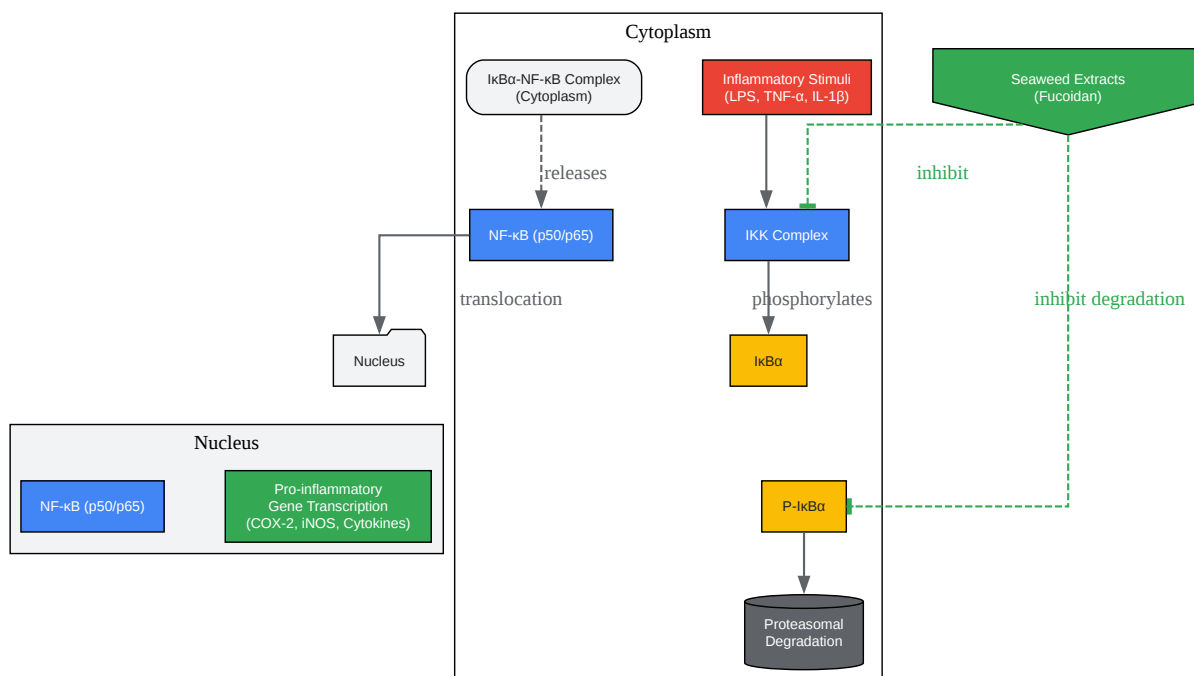


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Caption: MAPK signaling pathway in skin aging and inflammation.

## NF- $\kappa$ B Signaling Pathway

The NF- $\kappa$ B pathway is a key regulator of the immune and inflammatory responses in the skin. [7][8] Activation of this pathway leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7] In its inactive state, NF- $\kappa$ B is sequestered in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Upon stimulation by inflammatory signals, I $\kappa$ B is phosphorylated and degraded, allowing NF- $\kappa$ B to translocate to the nucleus and initiate gene transcription.[5] Seaweed extracts, particularly fucoidans, have been shown to suppress NF- $\kappa$ B activation by inhibiting the degradation of I $\kappa$ B $\alpha$  and preventing the nuclear translocation of the p65 subunit of NF- $\kappa$ B.[31][35]





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- To cite this document: BenchChem. [The Pharmacological Potential of Seaweed Extracts in Dermatological Applications: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249998#pharmacological-activities-of-seaweed-extracts-in-dermatology]

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